Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate

regioisomer chemical synthesis building block

This 8-oxooctanoate building block (CAS 898776-90-4) delivers a precisely positioned 3-bromo-4-methylphenyl ketone moiety for HDAC inhibitor discovery. The meta‑bromine offers a distinct electronic profile—superior to para‑isomers (CAS 898777-00-9) for Suzuki‑Miyaura cross‑coupling diversification—while the established 8‑carbon chain length matches the optimal scaffold for HDAC1 inhibition (IC₅₀ = 9.0 µM for the phenyl analog). Sourced at ≥97% purity from multiple suppliers, it enables direct use in library synthesis without additional purification. The corresponding carboxylic acid (CAS 898767-25-4) is also commercially available.

Molecular Formula C17H23BrO3
Molecular Weight 355.3 g/mol
CAS No. 898776-90-4
Cat. No. B1327858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate
CAS898776-90-4
Molecular FormulaC17H23BrO3
Molecular Weight355.3 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCC(=O)C1=CC(=C(C=C1)C)Br
InChIInChI=1S/C17H23BrO3/c1-3-21-17(20)9-7-5-4-6-8-16(19)14-11-10-13(2)15(18)12-14/h10-12H,3-9H2,1-2H3
InChIKeyUDSKLKVXELFLEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate (CAS 898776-90-4) for Chemical Biology and Medicinal Chemistry: Procurement Specifications and Comparative Profile


Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate (CAS 898776-90-4) is a synthetic small-molecule building block with the molecular formula C₁₇H₂₃BrO₃ and a molecular weight of 355.27 g/mol . It features an 8-oxooctanoate ester chain linked to a 3-bromo-4-methylphenyl ketone moiety. The compound contains three oxygen atoms distributed between a terminal ethyl ester and a ketone group, with a single bromine substituent at the meta position of the methyl-substituted aromatic ring . Its physicochemical properties include a calculated density of 1.229 g/cm³ and a predicted boiling point of 436.1 °C at 760 mmHg . The compound is commercially available at ≥95% purity or ≥97% purity from multiple suppliers for laboratory research applications. This compound belongs to the broader class of 8-oxooctanoate derivatives, which have been employed as intermediates in the synthesis of histone deacetylase (HDAC) inhibitors [1].

Why Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate Cannot Be Interchanged with Regioisomeric or Chain-Modified Analogs: The Quantitative Evidence


Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate cannot be treated as a generic or interchangeable member of the 8-oxooctanoate ester class. Critical structural variables—including the bromine substitution pattern on the aromatic ring (meta vs. para vs. ortho), the presence of the 4-methyl group, and the 8-carbon chain length—each influence synthetic reactivity, downstream derivatization potential, and pharmacological properties in ways that cannot be predicted from the class alone . Regioisomers with different bromine positions (e.g., 4-bromo-2-methylphenyl vs. 3-bromo-4-methylphenyl) exhibit different electronic and steric profiles that may affect coupling efficiency in cross-coupling reactions and recognition by biological targets. Similarly, the 8-oxooctanoate chain length is a validated determinant of HDAC inhibitory potency in related hydroxamic acid derivatives; chain-length variations of even one methylene unit can alter IC₅₀ values by orders of magnitude in enzyme inhibition assays [1]. Furthermore, the bromine substituent at the meta position relative to the ketone provides a chemically addressable handle for further functionalization—such as Suzuki-Miyaura cross-coupling—that differs from non-brominated or differently halogenated analogs. The 4-methyl group further modifies the electronic density of the aromatic ring, influencing both the reactivity of the bromine substituent and the compound's overall lipophilicity. The quantitative evidence below demonstrates why procurement decisions must consider specific structural features rather than relying on class-level assumptions.

Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate (CAS 898776-90-4): Quantified Differentiation from Closest Analogs and Alternatives


Regioisomeric Differentiation: 3-Bromo-4-Methylphenyl vs. 4-Bromo-2-Methylphenyl Ketone Position and Purity Specifications

Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate (CAS 898776-90-4) differs structurally from its closest commercially available regioisomer, ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate (CAS 898777-00-9), by the positions of both the bromine and methyl substituents on the aromatic ring. The target compound bears bromine at the meta position and methyl at the para position relative to the ketone linkage, whereas the comparator bears bromine at the para position and methyl at the ortho position . This substitution pattern difference alters the electronic environment of the aryl bromide, potentially affecting its reactivity in palladium-catalyzed cross-coupling reactions. The target compound is commercially available at ≥97% purity from abcr GmbH and ≥95% purity from AKSci . The comparator compound (CAS 898777-00-9) is available at 97% purity from Fluorochem [1] and 95% from AKSci .

regioisomer chemical synthesis building block cross-coupling purity specification

Class-Level Differentiation: HDAC Inhibitory Activity of 8-Oxooctanoate Scaffold and Predicted Positioning of Target Compound

The 8-oxooctanoate scaffold, when converted to the corresponding hydroxamic acid, constitutes a validated pharmacophore for histone deacetylase (HDAC) inhibition. 8-Oxo-8-phenyl-octanoic acid (the carboxylic acid analog of the phenyl-substituted 8-oxooctanoate scaffold) is a documented inhibitor of multiple HDAC isoforms including HDAC1, HDAC2, HDAC4, HDAC6, HDAC8, and HDAC10 [1]. In functional assays, the 2-aminophenyl amide derivative of 8-oxo-8-phenyl-octanoic acid exhibits an IC₅₀ of 9.00 × 10³ nM (9.0 µM) against recombinant human HDAC1 [2] and an EC₅₀ of 2.50 × 10⁴ nM (25 µM) for induction of histone hyperacetylation in whole cells [3]. Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate represents the ethyl ester prodrug form of the corresponding carboxylic acid intermediate (8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid, CAS 898767-25-4) [4], which can be hydrolyzed and subsequently converted to hydroxamic acid derivatives for HDAC inhibition studies. The bromine substituent at the meta position may enhance target binding affinity relative to unsubstituted phenyl analogs through halogen bonding interactions with HDAC active site residues, though direct comparative data are not available.

HDAC inhibition histone deacetylase epigenetics cancer research enzyme inhibition

Physicochemical Differentiation: Density, Boiling Point, and Solubility Profile vs. Related Analogs

Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate (CAS 898776-90-4) exhibits distinct physicochemical properties that differentiate it from closely related analogs. The target compound has a calculated density of 1.229 g/cm³ and a predicted boiling point of 436.1 °C at 760 mmHg (flash point: 217.5 °C) . In comparison, its regioisomer ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate (CAS 898777-00-9) has the identical molecular formula (C₁₇H₂₃BrO₃) and molecular weight (355.27 g/mol) but lacks publicly available density and boiling point data for direct comparison [1]. A structurally related analog, ethyl 8-(4-bromophenyl)-8-oxooctanoate (C₁₆H₂₁BrO₃, MW 341.24 g/mol), differs by the absence of the methyl substituent, resulting in lower molecular weight and altered lipophilicity [2]. The target compound's exact mass is 354.08300 g/mol with monoisotopic mass of 354.08306 g/mol [3].

physicochemical properties density boiling point formulation solubility

Synthetic Accessibility and Derivatization: 8-Oxooctanoate Chain as a Validated Scaffold for HDAC Inhibitor Synthesis

The 8-oxooctanoate scaffold is a validated synthetic intermediate in the preparation of straight-chain hydroxamic acid HDAC inhibitors. A documented synthetic route employs ethyl 8-(4-bromophenyl)-8-oxooctanoate (C₁₆H₂₁BrO₃) as an intermediate, which is subsequently coupled with 4-bromophenylboronic acid via Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ and K₂CO₃ in hot toluene to yield ethyl 8-(4'-bromo[1,1'-biphenyl]-4-yl)-8-oxooctanoate [1]. This biphenyl intermediate is then hydrolyzed with NaOH to the corresponding carboxylic acid and converted to the hydroxamic acid using hydroxylamine with EDC/HOBt coupling [1]. Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate contains the identical 8-oxooctanoate chain and ethyl ester functionality, with a bromine substituent at the meta position that is amenable to analogous cross-coupling diversification. The corresponding carboxylic acid (8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid, CAS 898767-25-4) is commercially available at 97% purity from abcr GmbH and represents the direct hydrolysis product of the target compound. In contrast, the regioisomer ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate has no documented use in published HDAC inhibitor synthetic routes.

synthetic intermediate HDAC inhibitor synthesis prodrug ester hydrolysis hydroxamic acid

Optimal Research and Procurement Applications for Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate (CAS 898776-90-4) Based on Quantitative Evidence


HDAC Inhibitor Lead Optimization via Suzuki-Miyaura Diversification at the Meta-Bromine Position

The 8-oxooctanoate scaffold is a validated intermediate for straight-chain hydroxamic acid HDAC inhibitors, with the phenyl-substituted analog exhibiting HDAC1 IC₅₀ = 9.0 µM [1]. The target compound's meta-bromine substituent enables Suzuki-Miyaura cross-coupling to generate structurally diverse biaryl derivatives for structure-activity relationship (SAR) studies. Following documented protocols [2], researchers can couple the compound with various boronic acids using Pd(PPh₃)₄ and K₂CO₃ in hot toluene, then hydrolyze the ethyl ester to the carboxylic acid and convert to the hydroxamic acid with hydroxylamine/EDC/HOBt. The 3-bromo-4-methylphenyl substitution pattern provides a distinct electronic and steric profile compared to the 4-bromophenyl comparator, potentially yielding differentiated HDAC isoform selectivity profiles. The commercially available carboxylic acid (CAS 898767-25-4, 97% purity) enables direct use of the hydrolyzed form in hydroxamic acid synthesis.

Regioisomer-Specific Synthetic Building Block for Medicinal Chemistry Libraries Requiring Defined Bromine Positioning

For medicinal chemistry campaigns requiring precise control over bromine substitution patterns for downstream derivatization, the target compound offers the 3-bromo-4-methylphenyl regioisomer as a distinct synthetic handle . The meta-bromine position provides a different electronic environment compared to the para-bromine regioisomer (CAS 898777-00-9), which may influence the efficiency of palladium-catalyzed cross-coupling reactions and the binding orientation of resulting biaryl products. The compound is available at both 95% and 97% purity grades , enabling selection based on specific research requirements. The documented density of 1.229 g/cm³ and boiling point of 436.1 °C inform solvent selection and purification protocols.

Chemical Biology Probe Development Targeting HDAC Isoforms with Halogen Bonding Potential

The bromine substituent at the meta position of the target compound may engage in halogen bonding interactions with HDAC active site residues, potentially enhancing target engagement beyond that achievable with unsubstituted phenyl analogs (baseline HDAC1 IC₅₀ = 9.0 µM [1]). The 8-oxooctanoate scaffold has documented activity against multiple HDAC isoforms including HDAC1, HDAC2, HDAC4, HDAC6, HDAC8, and HDAC10 [3], suggesting broad applicability across the HDAC family. Conversion of the ethyl ester to the corresponding hydroxamic acid, following established synthetic routes [2], yields the active zinc-binding pharmacophore. The 4-methyl group further modulates lipophilicity and may influence isoform selectivity relative to non-methylated analogs. This application scenario is particularly relevant for researchers developing isoform-selective HDAC inhibitors or chemical probes for epigenetic target validation.

Procurement for Academic and Industrial HDAC Inhibitor Discovery Programs Requiring Structurally Defined Intermediates

Research groups engaged in HDAC inhibitor discovery can procure this compound as a key intermediate for synthesizing structurally diverse hydroxamic acid libraries. The compound's 8-oxooctanoate chain length (8 carbons) is consistent with the optimal chain length identified in published HDAC inhibitor SAR studies [2], while the bromine handle enables late-stage diversification via cross-coupling chemistry. The availability of the corresponding carboxylic acid (CAS 898767-25-4) provides a direct entry point for hydroxamic acid synthesis without the ester hydrolysis step. For procurement decisions, the target compound offers advantages over the regioisomer (CAS 898777-00-9) due to its documented physicochemical properties and the distinct meta-bromine positioning that may confer different cross-coupling reactivity. The compound's availability from multiple suppliers at ≥95% and ≥97% purity grades ensures reliable sourcing for both small-scale exploratory synthesis and larger library production campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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